molecular formula C19H19ClN4O3S B11289140 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone

Cat. No.: B11289140
M. Wt: 418.9 g/mol
InChI Key: HWHRNXDUSDFOMY-UHFFFAOYSA-N
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Description

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a benzo-thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable chlorophenyl derivative under controlled conditions.

    Introduction of the Benzo-thiadiazine Ring: The benzo-thiadiazine ring is introduced through a cyclization reaction involving a suitable precursor, such as a sulfonamide derivative.

    Coupling Reaction: The final step involves coupling the piperazine and benzo-thiadiazine intermediates using a suitable coupling agent, such as a carbodiimide, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-one
  • 1-(4-(3-chlorophenyl)piperazin-1-yl)butan-2-one
  • 1-(4-(3-chlorophenyl)piperazin-1-yl)pentan-2-one

Uniqueness

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone is unique due to the presence of both a piperazine ring and a benzo-thiadiazine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone

InChI

InChI=1S/C19H19ClN4O3S/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)13-18-21-16-6-1-2-7-17(16)28(26,27)22-18/h1-7,12H,8-11,13H2,(H,21,22)

InChI Key

HWHRNXDUSDFOMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3

Origin of Product

United States

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